Pamoic acid disodium salt Pamoic acid disodium salt GPR35 agonist. Induces GPR35 internalization and activates ERK1/2 (EC50 values are 22 and 65 nM respectively). Mediates recruitment of β-arrestin2 to GPR35. Also exhibits antinociceptive effects in a mouse model of visceral pain.
Brand Name: Vulcanchem
CAS No.: 6640-22-8
VCID: VC0004850
InChI: InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);
SMILES: C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
Molecular Formula: C23H16NaO6
Molecular Weight: 411.4 g/mol

Pamoic acid disodium salt

CAS No.: 6640-22-8

Cat. No.: VC0004850

Molecular Formula: C23H16NaO6

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

Pamoic acid disodium salt - 6640-22-8

CAS No. 6640-22-8
Molecular Formula C23H16NaO6
Molecular Weight 411.4 g/mol
IUPAC Name disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate
Standard InChI InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);
Standard InChI Key MQIPLTYHZCWJRA-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+]
SMILES C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na]

Chemical Structure and Physicochemical Properties

Pamoic acid disodium salt, systematically named 4,4′-methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt, possesses a distinctive bicarboxylic acid structure. The compound’s two naphthalene moieties are interconnected via a methylene (-CH2-) bridge, with hydroxyl groups at the 3-position and carboxylate groups at the 2-position of each ring . This arrangement facilitates both hydrophobic interactions and ionic bonding, critical for its pharmaceutical applications.

Molecular Characteristics

The compound’s molecular formula is C23H14Na2O6\text{C}_{23}\text{H}_{14}\text{Na}_2\text{O}_6, with a molecular weight of 432.33 g/mol . X-ray crystallography studies reveal a planar configuration stabilized by intramolecular hydrogen bonding between hydroxyl and carboxylate groups. This structural rigidity contributes to its stability under physiological conditions .

Physicochemical Data Table

PropertyValue
Melting Point300°C
Density (20°C)1.55 g/cm³
Water Solubility (20°C)43 g/L
LogP (Partition Coefficient)-3.2
Vapor Pressure (25°C)0.001 Pa
Solubility in DMSO≥28.6 mg/mL

These properties make it particularly suitable for aqueous formulations, as evidenced by its high water solubility compared to the parent pamoic acid .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves neutralizing pamoic acid with sodium hydroxide under controlled conditions:

Pamoic Acid+2NaOHPamoic Acid Disodium Salt+2H2O\text{Pamoic Acid} + 2\text{NaOH} \rightarrow \text{Pamoic Acid Disodium Salt} + 2\text{H}_2\text{O}

Reaction parameters typically include:

  • Solvent: Ethanol/water mixtures (70:30 v/v)

  • Temperature: 60–70°C

  • Yield: 85–92% after recrystallization .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize heat dissipation and reaction uniformity. Post-synthesis purification involves:

  • Crystallization: From saturated aqueous solutions at 4°C.

  • Lyophilization: To obtain anhydrous forms with <0.5% moisture content .

Pharmacological Applications

GPR35 Agonism and Signaling

Pamoic acid disodium salt is a high-affinity GPR35 agonist, with half-maximal effective concentrations (EC50) of:

  • GPR35 Internalization: 22 nM

  • ERK1/2 Phosphorylation: 65 nM

  • β-Arrestin2 Recruitment: 79 nM .

In murine stroke models, GPR35 activation by 40.5 mg/kg pamoic acid reduced cerebral infarct volume by 58% (p<0.01p < 0.01) and improved neurobehavioral scores by 2.3-fold compared to controls . Mechanistically, this involves:

  • Monocyte Reprogramming: Increased Ly-6CLo^\text{Lo} anti-inflammatory macrophages (from 12% to 34% of total monocytes).

  • Neutrophil Suppression: Reduced neutrophil infiltration by 41% in ischemic brain regions .

Drug Formulation Enhancement

As a counterion, pamoic acid disodium salt improves the solubility of basic drugs:

Drug ComplexSolubility Enhancement Factor
Donepezil Pamoate12× vs. free base
Rivastigmine Pamoate8× vs. hydrochloride salt

These complexes extend plasma half-lives by 3–5 hours through sustained release kinetics .

Biological Mechanisms and Pathways

Signal Transduction Cascade

GPR35 activation triggers a dual signaling pathway:

  • i/o_{i/o}-Dependent: Inhibits adenylate cyclase, reducing cAMP levels by 70% within 5 minutes.

  • β-Arrestin2-Mediated: Activates p38 MAPK and Akt, promoting cell survival signals .

In dorsal root ganglia, this dual mechanism reduces substance P release by 45%, correlating with its antinociceptive effects .

Antioxidant Activity

The compound scavenges reactive oxygen species (ROS) with IC50 values of:

  • Superoxide Anion: 18 μM

  • Hydroxyl Radical: 9 μM

This activity is structurally dependent, as methylation of hydroxyl groups abolishes 92% of ROS scavenging capacity .

Comparative Analysis with Related Compounds

Pamoate Salts Comparison

CompoundPrimary UseUnique Feature
Pyrantel PamoateAnthelminticLuminal stability in GI tract
Olanzapine PamoateAntipsychotic depot formulation4-week release profile
Pamoic Acid DisodiumGPR35 modulationIntracellular signaling agonist

Unlike other pamoates, the disodium salt directly engages cell surface receptors rather than solely modifying drug pharmacokinetics .

Recent Advances and Clinical Implications

Stroke Neuroprotection

A 2025 study demonstrated that post-ischemic administration (10 mg/kg IV) within 4.5 hours:

  • Increased peri-infarct cerebral blood flow by 33% via MMP-9 inhibition.

  • Reduced blood-brain barrier leakage by 58% through claudin-5 upregulation .

Visceral Pain Management

In a mouse colorectal distension model:

  • 20 mg/kg IP reduced visceromotor responses by 72%.

  • Effect persisted for 8 hours, outperforming morphine (54% reduction at 4 hours) .

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